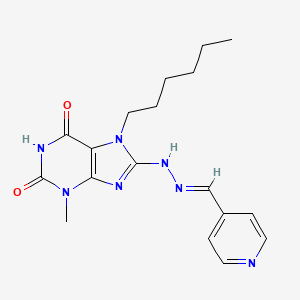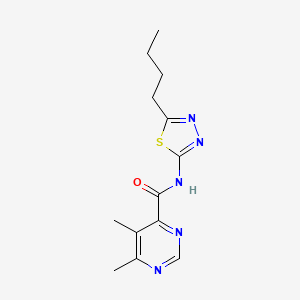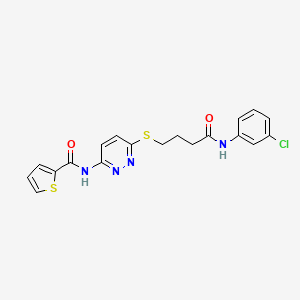![molecular formula C8H15NO2 B2449852 [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine CAS No. 2243507-14-2](/img/structure/B2449852.png)
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine: is a bicyclic amine compound characterized by its unique structure, which includes a methoxymethyl group and an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a furan derivative and an olefinic or acetylenic dienophile.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the oxabicyclohexane intermediate with methoxymethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxabicyclohexane ring, potentially opening the ring and forming linear or cyclic alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Polymer Science: It can be used as a monomer or comonomer in the synthesis of novel polymers with unique properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry:
Material Science: The compound can be incorporated into materials to enhance their mechanical properties or introduce new functionalities.
Agriculture: It may be used in the development of agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism by which [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The oxabicyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicyclohexane ring but lacks the methoxymethyl and methanamine groups.
2-Oxabicyclo[2.1.1]hexane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness:
Structural Features: The presence of both the methoxymethyl and methanamine groups in [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine provides unique chemical properties and reactivity.
Properties
IUPAC Name |
[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJIRMOQPCWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2449771.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2449772.png)

![2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline](/img/structure/B2449774.png)



![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)
![1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2449786.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2449788.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)

